![molecular formula C21H16FN3O B2871244 2-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 1798514-44-9](/img/structure/B2871244.png)
2-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
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Overview
Description
“2-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide” is a compound that contains an imidazo[1,2-a]pyridine moiety . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines have been studied extensively. This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
- Application : Researchers have explored the direct functionalization of this scaffold as an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives . These derivatives may have potential as drug candidates due to their structural diversity and biological activity.
- Outcome : This domino process provides a novel and effective route for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives . These derivatives could have applications in materials science or medicinal chemistry.
- Selective Detection : IPPA exhibits approximately 76 times enhanced fluorescence intensity when detecting cysteine over other analytes . Such probes are valuable for bioimaging and sensing applications.
- Potential : Researchers continue to explore their use as building blocks for novel drug candidates, targeting various diseases and biological pathways .
- Bond Formation : These methodologies allow for the construction of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds, expanding the compound’s versatility .
Organic Synthesis and Pharmaceutical Chemistry
Sulfonylated Furan and Imidazo[1,2-a]pyridine Derivatives
Fluorescent Probes for Cysteine Detection
Medicinal Chemistry and Drug Discovery
Synthetic Chemistry Strategies
Photocatalysis and Transition Metal Catalysis
Future Directions
Mechanism of Action
Target of Action
Compounds with similar imidazo[1,2-a]pyridine structures have been associated with various targets in pharmaceutical chemistry . For instance, tropomyosin receptor kinases (TrkA/B/C) have been recognized as targets for certain imidazo[1,2-a]pyridine derivatives .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various biochemical pathways due to their wide range of applications in medicinal chemistry .
Pharmacokinetics
The synthesis and functionalization of imidazo[1,2-a]pyridines have been extensively studied, which could potentially influence their adme properties .
Result of Action
Imidazo[1,2-a]pyridines have been associated with various effects in medicinal chemistry, including potential therapeutic effects in neurodegenerative diseases and cancers .
Action Environment
The synthesis and functionalization of imidazo[1,2-a]pyridines can be influenced by various factors, including reaction conditions and catalysts .
properties
IUPAC Name |
2-(2-fluorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O/c22-17-9-3-1-7-15(17)13-21(26)24-18-10-4-2-8-16(18)19-14-25-12-6-5-11-20(25)23-19/h1-12,14H,13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOLGBGCZZBFLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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